A Technical Guide to the Physicochemical Characterization of 9-benzyl-1,9-diazaspiro[5.5]undecane
A Technical Guide to the Physicochemical Characterization of 9-benzyl-1,9-diazaspiro[5.5]undecane
Introduction: The Significance of the 1,9-Diazaspiro[5.5]undecane Scaffold
The 1,9-diazaspiro[5.5]undecane framework is a prominent "privileged heterocycle" within the field of medicinal chemistry.[1][2] Its rigid, three-dimensional spirocyclic structure, composed of two fused piperidine rings, offers a unique topographical arrangement for substituents, making it an exemplary scaffold for designing potent and selective ligands for a variety of biological targets.[1] This structural motif is a cornerstone in the development of therapeutics for conditions such as obesity, pain, and various disorders related to the immune system and central nervous system.[2][3]
A common feature of bioactive molecules incorporating this scaffold is substitution at the N9 position, which significantly influences the compound's pharmacological profile.[2] This guide focuses on a specific, yet foundational, derivative: 9-benzyl-1,9-diazaspiro[5.5]undecane . While extensive data on this precise molecule is not widely published, its structural components—the diazaspiro core and the N-benzyl group—are well-understood.
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the essential physicochemical properties of 9-benzyl-1,9-diazaspiro[5.5]undecane. From the perspective of a Senior Application Scientist, this guide does not merely list data; it provides the causal framework and validated experimental protocols necessary to generate this critical information, empowering research teams to fully characterize this and similar molecules for drug discovery programs.
Molecular Profile and Core Properties
The first step in any characterization is to define the molecule's fundamental attributes. These properties are the foundation upon which all other experimental data are interpreted.
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₄N₂ | Calculated |
| Molecular Weight | 244.38 g/mol | Calculated |
| Monoisotopic Mass | 244.19395 Da | PubChemLite[4][5] |
| Predicted XlogP | ~2.4 - 2.5 | PubChemLite (Analog-Based)[4][5] |
Note: The Predicted XlogP is based on the structurally similar isomers 1-benzyl- and 9-benzyl-2,9-diazaspiro[5.5]undecane, as direct calculated values for the target molecule are not available in the cited databases. This value serves as an initial estimate of lipophilicity.
Section 1: Lipophilicity (LogD) Determination
Scientific Rationale: Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. For an ionizable compound like 9-benzyl-1,9-diazaspiro[5.5]undecane, the distribution coefficient (LogD) is more physiologically relevant than the partition coefficient (LogP). LogD accounts for the partitioning of all species (ionized and neutral) at a specific pH, typically physiological pH 7.4.
Experimental Protocol: Shake-Flask Method for LogD₇.₄ Determination
This protocol is the gold-standard "shake-flask" method, a reliable technique for measuring thermodynamic distribution coefficients.[6][7][8]
Pillar of Trustworthiness: This protocol incorporates pre-saturation of solvents and analysis of the aqueous phase to ensure true equilibrium is measured and to minimize analytical complications associated with quantifying compounds in the volatile organic phase.
-
Solvent Preparation (Pre-saturation):
-
Combine equal volumes of 1-octanol and phosphate-buffered saline (PBS, pH 7.4) in a large separatory funnel.
-
Shake vigorously for 1 hour and then allow the layers to separate for at least 24 hours at a constant temperature (e.g., 25°C).
-
Drain each phase into separate, sealed containers. This critical step ensures that each solvent is saturated with the other, preventing volume changes during the experiment that would otherwise skew the results.
-
-
Sample Preparation:
-
Prepare a 10 mM stock solution of 9-benzyl-1,9-diazaspiro[5.5]undecane in a suitable organic solvent like DMSO.
-
Add a small aliquot of the stock solution to a vial containing a known volume of the pre-saturated 1-octanol to achieve a starting concentration of approximately 1 mM.
-
-
Partitioning:
-
Add an equal volume of pre-saturated PBS (pH 7.4) to the octanol solution.
-
Seal the vial and shake on an orbital shaker at a consistent speed for a duration sufficient to reach equilibrium (typically 1-6 hours; this should be optimized).[6] Let the vial stand to allow for complete phase separation.
-
-
Sample Analysis (Aqueous Phase):
-
Carefully withdraw an aliquot from the aqueous (PBS) phase.
-
Centrifuge the aliquot at high speed (e.g., 14,000 rpm for 10 minutes) to pellet any micro-emulsion of octanol.
-
Analyze the concentration of the compound in the supernatant using a validated HPLC-UV or LC-MS method against a standard curve prepared in the same aqueous buffer.[9]
-
-
Calculation:
-
The concentration in the octanol phase is determined by mass balance:
-
C_octanol = (C_initial * V_octanol - C_aqueous * V_aqueous) / V_octanol
-
-
The LogD is calculated as:
-
LogD₇.₄ = log₁₀ (C_octanol / C_aqueous)
-
-
Section 2: Acidity and Ionization State (pKa)
Scientific Rationale: The acid dissociation constant, pKa, dictates the extent of a molecule's ionization at a given pH.[10] For 9-benzyl-1,9-diazaspiro[5.5]undecane, a dibasic compound, two pKa values will describe the equilibria between the dicationic, monocationic, and neutral species. This ionization state profoundly impacts aqueous solubility, membrane permeability, and the potential for ionic interactions with a biological target.
Experimental Protocol: Potentiometric Titration for pKa Determination
Potentiometric titration is a highly accurate and reliable method for determining pKa values by monitoring pH changes during the neutralization of the acidic or basic functional groups.[8][10][11]
Pillar of Trustworthiness: This protocol employs a co-solvent for poorly soluble compounds and specifies back-titration from an acidic starting point to ensure both basic nitrogens are protonated before titration begins. The use of an inert atmosphere prevents interference from dissolved CO₂, which can affect the titration of bases.
-
System Calibration:
-
Calibrate a high-precision pH meter and electrode using at least three standard buffers (e.g., pH 4.00, 7.00, and 10.00) at a constant temperature (25°C).[11]
-
-
Sample Preparation:
-
Accurately weigh the compound and dissolve it in a suitable solvent system to a final concentration of approximately 1-2 mM.
-
Causality: For compounds with low aqueous solubility, a co-solvent such as methanol or acetonitrile may be required. The data is then extrapolated to 0% co-solvent to determine the aqueous pKa.[12] Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[12]
-
-
Titration Procedure:
-
Place the sample solution in a jacketed titration vessel maintained at a constant temperature.
-
Purge the solution with an inert gas (nitrogen or argon) for 15-20 minutes before and during the titration to eliminate dissolved CO₂.[10]
-
Acidify the solution with a standardized HCl solution to a low pH (e.g., pH 2.0) to ensure both amine groups are fully protonated (BH₂²⁺ form).[12]
-
Titrate the solution by adding small, precise aliquots of a standardized NaOH solution (e.g., 0.1 M).[11] Record the pH value after each addition, allowing the reading to stabilize.
-
Causality: Smaller titrant increments should be used near the equivalence points, where the pH changes most rapidly, to ensure accurate determination of the inflection points.[13]
-
-
Data Analysis:
-
Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate the titration curve.
-
The two pKa values correspond to the pH at the half-equivalence points. These can be identified from the midpoints of the two buffer regions on the titration curve.
-
Alternatively, calculate the first and second derivatives of the titration curve. The peaks in the first derivative (or zero-crossings in the second derivative) correspond to the equivalence points. The pKa values are the pH values at half these volumes.
-
Section 3: Thermodynamic Aqueous Solubility
Scientific Rationale: Aqueous solubility is a prerequisite for absorption and distribution. Low solubility is a major hurdle in drug development, often leading to poor bioavailability.[14] For an ionizable base like 9-benzyl-1,9-diazaspiro[5.5]undecane, solubility is highly pH-dependent, increasing significantly at pH values below its pKa's due to the formation of more soluble cationic salts. Thermodynamic or "equilibrium" solubility represents the true saturation point of the most stable crystalline form of the compound and is the most relevant measure for pre-formulation studies.[15][16]
Experimental Protocol: Shake-Flask Method for Equilibrium Solubility
This method determines the solubility after a prolonged incubation to ensure a true equilibrium is reached between the solid compound and the solution.[17][18]
Pillar of Trustworthiness: This protocol specifies incubation until consecutive measurements are stable, confirming that equilibrium has been achieved. It also includes analysis of the remaining solid to check for any polymorphic or salt form conversions during the experiment, which could alter the solubility measurement.
-
Media Preparation:
-
Prepare a series of buffers covering a physiologically relevant pH range (e.g., pH 2.0, 5.0, 7.4).
-
-
Incubation:
-
Add an excess of solid 9-benzyl-1,9-diazaspiro[5.5]undecane to vials containing each buffer. The excess solid should be clearly visible.
-
Causality: Using an excess of solid ensures that the resulting solution is saturated.
-
Seal the vials and place them in a shaking incubator at a controlled temperature (e.g., 25°C or 37°C) for at least 24-72 hours.[14]
-
To confirm equilibrium, take measurements at multiple time points (e.g., 24h, 48h, 72h). Equilibrium is reached when consecutive measurements are consistent.[15]
-
-
Sample Separation:
-
After incubation, allow the vials to stand to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant.
-
Immediately filter the aliquot through a low-binding filter (e.g., 0.22 µm PVDF) to remove any remaining solid particles.
-
Causality: Filtration must be performed quickly and without temperature change to prevent precipitation. The first few drops should be discarded to saturate any binding sites on the filter.
-
-
Quantification:
-
Dilute the filtered samples with an appropriate mobile phase.
-
Quantify the concentration of the dissolved compound using a validated HPLC-UV or LC-MS method against a calibration curve.[17]
-
-
Solid Phase Analysis (Optional but Recommended):
-
Analyze the remaining solid from the vials using techniques like XRPD (X-ray Powder Diffraction) or DSC (Differential Scanning Calorimetry) to confirm that the solid form has not changed during the experiment.
-
Conclusion
The physicochemical properties of 9-benzyl-1,9-diazaspiro[5.5]undecane—specifically its lipophilicity, ionization constants, and aqueous solubility—are foundational parameters that govern its behavior in biological systems. While published data for this exact molecule is sparse, this guide provides the scientific rationale and robust, self-validating experimental protocols necessary for its complete characterization. By meticulously determining the LogD, pKa values, and pH-solubility profile, drug development professionals can make informed decisions regarding candidate selection, formulation strategies, and the prediction of in vivo performance. The methodologies outlined herein represent a comprehensive framework for unlocking the full therapeutic potential of this and other promising molecules built upon the privileged 1,9-diazaspiro[5.5]undecane scaffold.
References
-
BioDuro. (n.d.). ADME Solubility Assay. Retrieved March 17, 2026, from [Link]
-
Domainex. (n.d.). Thermodynamic Solubility Assay. Retrieved March 17, 2026, from [Link]
-
de la Torre, B. G., & El-Faham, A. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Chemistry of Heterocyclic Compounds, 53(8), 827-845. Available at: [Link]
-
Hasković, E., et al. (2019). Miniaturized shake-flask HPLC method for determination of distribution coefficient of drugs used in inflammatory bowel diseases. Arhiv za farmaciju, 69(4), 253-265. Available at: [Link]
-
Andrés, A., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. European Journal of Pharmaceutical Sciences, 76, 181-191. Available at: [Link]
-
Pion. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved March 17, 2026, from [Link]
-
USP. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved March 17, 2026, from [Link]
-
de la Torre, B. G., & El-Faham, A. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Chemistry of Heterocyclic Compounds, 53(8), 827-845. Available at: [Link]
-
Andrés, A., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. Semantic Scholar. Available at: [Link]
-
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved March 17, 2026, from [Link]
-
Charnwood Discovery. (n.d.). Chromatographic LogD - In Vitro Assay. Retrieved March 17, 2026, from [Link]
-
PubChemLite. (n.d.). 1-benzyl-1,9-diazaspiro[5.5]undecane. Retrieved March 17, 2026, from [Link]
-
Puig, J., et al. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. ACS Chemical Neuroscience, 10(12), 4793-4806. Available at: [Link]
-
ResearchGate. (2017). Plot of LogD 7.4 determined by shake flask method for the set of 14.... Available at: [Link]
-
De Witte, A. M., et al. (2013). Development of Methods for the Determination of pKa Values. Journal of the Brazilian Chemical Society, 24(9), 1435-1448. Available at: [Link]
-
NextSDS. (n.d.). 9-BENZYL-1-OXA-4,9-DIAZASPIRO[5.5]UNDECANE - Chemical Substance Information. Retrieved March 17, 2026, from [Link]
-
Akman, F. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of Research in Pharmacy, 28(2), 1011-1017. Available at: [Link]
-
Avdeef, A., et al. (2012). Physico-chemical characterization of some beta blockers and anti-diabetic drugs - potentiometric and spectrophotometric pKa. European Journal of Chemistry, 3(4), 457-465. Available at: [Link]
-
East Stroudsburg University. (2008). Potentiometric Titration of an Unknown Weak Monoprotic Acid. Available at: [Link]
-
PubChemLite. (n.d.). 9-benzyl-2,9-diazaspiro[5.5]undecane. Retrieved March 17, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PubChemLite - 1-benzyl-1,9-diazaspiro[5.5]undecane (C16H24N2) [pubchemlite.lcsb.uni.lu]
- 5. PubChemLite - 9-benzyl-2,9-diazaspiro[5.5]undecane (C16H24N2) [pubchemlite.lcsb.uni.lu]
- 6. hrcak.srce.hr [hrcak.srce.hr]
- 7. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. eurjchem.com [eurjchem.com]
- 13. asdlib.org [asdlib.org]
- 14. raytor.com [raytor.com]
- 15. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 16. scispace.com [scispace.com]
- 17. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 18. enamine.net [enamine.net]
